![molecular formula C11H16O3 B14514064 1,3-Propanediol, 2-[(4-methoxyphenyl)methyl]- CAS No. 63559-26-2](/img/structure/B14514064.png)
1,3-Propanediol, 2-[(4-methoxyphenyl)methyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Propanediol, 2-[(4-methoxyphenyl)methyl]-: is an organic compound that belongs to the class of diols It is characterized by the presence of a methoxyphenyl group attached to the propanediol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,3-Propanediol, 2-[(4-methoxyphenyl)methyl]- can be synthesized through a multi-step process starting from 4-methoxybenzaldehyde and acetaldehyde. The initial step involves the formation of 4-methoxyphenyl-2-hydroxypropanone, which is then reduced to the desired diol using specific alcohol dehydrogenases .
Industrial Production Methods: The industrial production of this compound typically involves the use of biocatalytic processes, which offer a sustainable and efficient route for its synthesis. Enzymes such as benzaldehyde lyase and alcohol dehydrogenase are employed to catalyze the reactions under mild conditions, ensuring high yields and selectivity .
Chemical Reactions Analysis
Types of Reactions: 1,3-Propanediol, 2-[(4-methoxyphenyl)methyl]- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form alcohols.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed for substitution reactions.
Major Products Formed:
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
1,3-Propanediol, 2-[(4-methoxyphenyl)methyl]- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of polymers and as an intermediate in the synthesis of various industrial chemicals
Mechanism of Action
The mechanism of action of 1,3-Propanediol, 2-[(4-methoxyphenyl)methyl]- involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of various metabolites. These metabolites can then interact with cellular components, influencing biological processes and pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
2-Methyl-1,3-propanediol: A similar diol with a methyl group instead of a methoxyphenyl group.
1,3-Propanediol, 2-(hydroxymethyl)-2-methyl-: Another diol with a hydroxymethyl group.
2-Propanone, 1-(4-methoxyphenyl)-: A related compound with a ketone group instead of diol.
Uniqueness: 1,3-Propanediol, 2-[(4-methoxyphenyl)methyl]- is unique due to the presence of the methoxyphenyl group, which imparts distinct chemical and physical properties
Properties
CAS No. |
63559-26-2 |
|---|---|
Molecular Formula |
C11H16O3 |
Molecular Weight |
196.24 g/mol |
IUPAC Name |
2-[(4-methoxyphenyl)methyl]propane-1,3-diol |
InChI |
InChI=1S/C11H16O3/c1-14-11-4-2-9(3-5-11)6-10(7-12)8-13/h2-5,10,12-13H,6-8H2,1H3 |
InChI Key |
PPLPWTINDIVJDC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CC(CO)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


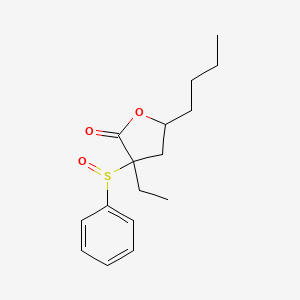
![Piperidinium, 1-methyl-1-[2-(1-oxobutoxy)ethyl]-](/img/structure/B14513985.png)
![3,5-Bis[2-(dodecylsulfanyl)ethyl]-4H-1,2,4-triazol-4-amine](/img/structure/B14513994.png)
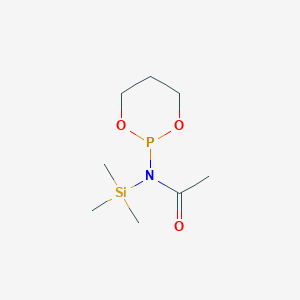

methanone](/img/structure/B14514008.png)

![1,1'-[3-(4-Bromophenyl)cycloprop-2-ene-1,2-diyl]dibenzene](/img/structure/B14514012.png)

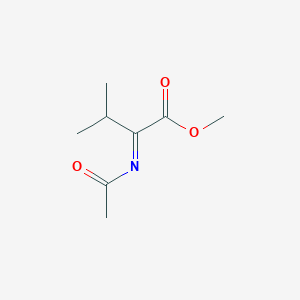
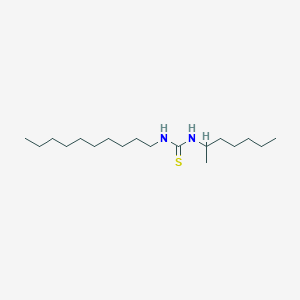

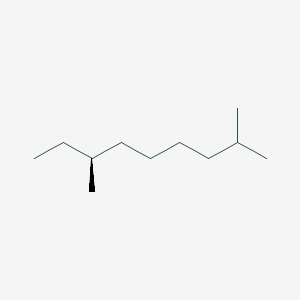
![2-{[(1-Chloro-4,4-dimethylpentan-2-yl)oxy]methyl}oxirane](/img/structure/B14514069.png)
